molecular formula C15H12ClNO2S B2507512 3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one CAS No. 1232798-55-8

3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one

Cat. No. B2507512
CAS RN: 1232798-55-8
M. Wt: 305.78
InChI Key: YNDKGSVLIXZIPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenothiazine derivatives is a topic of interest in the field of organic chemistry. Paper describes the synthesis of a phenothiazine derivative, 10-(3-chloro-1-azabicyclo[2,2,2]octylmethyl)-phenothiazine, using a process that achieves a yield of over 90%. The raw material used is 10-(3-hydroxy-1-azabicyclo[2,2,2]octylmethyl)-phenothiazine, with monochlorobenzene as the solvent and phosphorus oxychloride as the chlorinating agent. The effects of reaction temperature and time on the yield are discussed, indicating the importance of these parameters in the synthesis process.

Molecular Structure Analysis

While the exact molecular structure of "3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one" is not analyzed in the provided papers, paper provides insight into the molecular structure of a related compound, p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine. This compound crystallizes in the monoclinic system and has an almost planar conformation. The crystal structure is stabilized by weak intermolecular hydrogen bonds and significant stacking, which is characteristic of π-electron systems. These findings suggest that similar phenothiazine derivatives may also exhibit planar conformations and engage in π-stacking interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one." However, the synthesis methods described in papers and involve chlorination and acetylation reactions, respectively. These reactions are fundamental in modifying the chemical structure of phenothiazine derivatives to achieve desired properties and functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. Nonetheless, the synthesis and structural analysis of related compounds suggest that phenothiazine derivatives can be crystalline and may have specific interactions due to their planar structures and π-electron systems, as mentioned in paper . These properties are crucial for understanding the behavior of such compounds in different environments and for their potential applications.

Scientific Research Applications

Antimicrobial Properties

  • Antibacterial and Antifungal Activity : Compounds synthesized from the phenothiazine framework, similar to 3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one, have shown promising antibacterial and antifungal activities (Bansode, Dongre, & Dongre, 2009).

Anticancer Properties

  • Anticancer Activities : Phenothiazine derivatives exhibit significant anticancer activities. For instance, novel derivatives synthesized using similar frameworks have demonstrated high activity against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Antitubercular and Antioxidant Properties

  • Antitubercular and Antioxidant Activities : Phenothiazine derivatives also show promise in antitubercular and antioxidant applications. Some compounds within this class have displayed significant antitubercular and antioxidant properties in various evaluations (Rajasekaran & Devi, 2012).

Neuroprotective and Anti-inflammatory Properties

  • Neuroprotective and Anti-inflammatory Activities : N-acylaminophenothiazines, compounds related to 3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one, have shown multifunctional properties as neuroprotectants and selective butyrylcholinesterase inhibitors. These properties suggest potential use in treating Alzheimer's disease and related neurodegenerative conditions (González-Muñoz et al., 2011).

Analgesic Properties

  • Analgesic Activity : Some phenothiazine derivatives exhibit analgesic activities. These compounds have been synthesized and tested, showing promising results in analgesic activity evaluations (Rajasekaran & Thampi, 2004).

properties

IUPAC Name

3-chloro-1-(5-oxophenothiazin-10-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c16-10-9-15(18)17-11-5-1-3-7-13(11)20(19)14-8-4-2-6-12(14)17/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDKGSVLIXZIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2=O)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(5-oxido-10H-phenothiazin-10-yl)propan-1-one

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